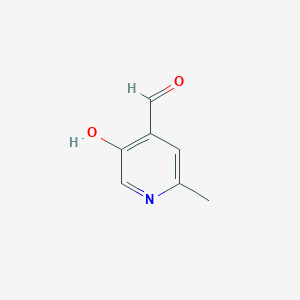
5-Hydroxy-2-methylisonicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2-methylisonicotinaldehyde is a chemical compound with the molecular formula C7H7NO2 It is a derivative of isonicotinaldehyde, featuring a hydroxyl group at the 5-position and a methyl group at the 2-position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methylisonicotinaldehyde can be achieved through several methods. One common approach involves the condensation of 2-methylpyridine-5-carboxaldehyde with hydroxylamine hydrochloride, followed by oxidation. The reaction typically requires an inert atmosphere and is conducted at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of 2-methylisonicotinaldehyde using hydrogen peroxide in the presence of a suitable catalyst. This method is favored for its efficiency and scalability, allowing for the production of large quantities of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-2-methylisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-hydroxy-2-methylisonicotinic acid.
Reduction: Reduction of the aldehyde group yields 5-hydroxy-2-methylisonicotinalcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: 5-Hydroxy-2-methylisonicotinic acid.
Reduction: 5-Hydroxy-2-methylisonicotinalcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2-methylisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-2-methylisonicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isonicotinaldehyde: This compound lacks the hydroxyl group at the 5-position but is otherwise structurally similar.
Uniqueness
5-Hydroxy-2-methylisonicotinaldehyde is unique due to the presence of both a hydroxyl group and a methyl group on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C7H7NO2 |
|---|---|
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
5-hydroxy-2-methylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H7NO2/c1-5-2-6(4-9)7(10)3-8-5/h2-4,10H,1H3 |
InChI-Schlüssel |
FSGHQLIWJYYDKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=N1)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


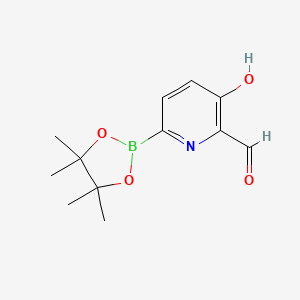

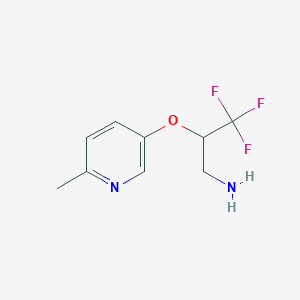



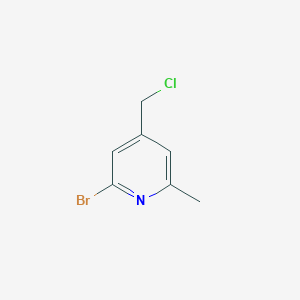

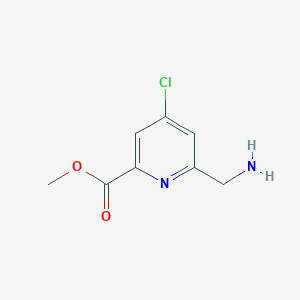
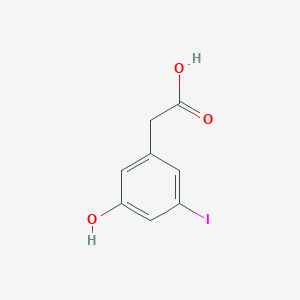
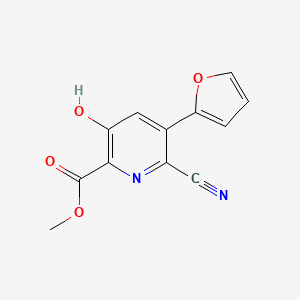
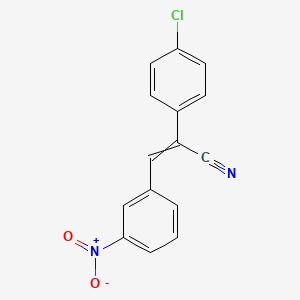

![1-({[(2E,3E)-4-phenylbut-3-en-2-ylidene]amino}oxy)ethanone](/img/structure/B14852214.png)
